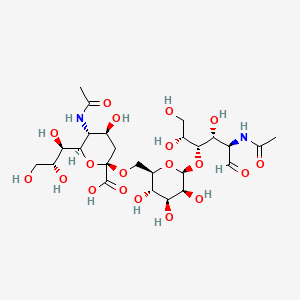

3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

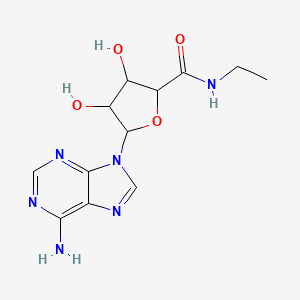

3-メトキシ-N-(4-メチルチアゾール-2-イル)ベンザミドは、ベンゾアミド類に属する化合物であり、ベンゼン環にカルボキサミド置換基が結合した有機化合物です。チアゾール環は、3つの炭素原子、1つの硫黄原子、および1つの窒素原子を含む5員環であり、この化合物の重要な構造要素です。 チアゾール誘導体は、抗菌性、抗真菌性、抗炎症性、抗腫瘍性など、さまざまな生物活性で知られています .

合成方法

合成経路と反応条件

3-メトキシ-N-(4-メチルチアゾール-2-イル)ベンザミドの合成は、通常、3-メトキシ安息香酸と4-メチルチアゾール-2-アミンを反応させることで行われます。反応は、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と4-ジメチルアミノピリジン(DMAP)などの触媒を、ジクロロメタンなどの有機溶媒中で存在させることで行われます。 反応混合物は室温で数時間攪拌した後、再結晶またはカラムクロマトグラフィーによって精製されます .

工業的製造方法

3-メトキシ-N-(4-メチルチアゾール-2-イル)ベンザミドの工業的製造は、同様の合成経路を用いる場合がありますが、より大規模に行われます。自動反応器や連続フローシステムを使用すると、製造プロセスの効率性と収率を向上させることができます。 さらに、温度、圧力、溶媒の選択などの反応条件を最適化することで、合成のスケーラビリティをさらに向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-methylthiazol-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 4-methylthiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 3-methoxy-N-(4-methylthiazol-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

化学反応の分析

反応の種類

3-メトキシ-N-(4-メチルチアゾール-2-イル)ベンザミドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: メトキシ基は、ヒドロキシル基を形成するように酸化される可能性があります。

還元: ベンザミド部分のカルボニル基は、アミンを形成するように還元される可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を酸性条件で使用します。

還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬を無水条件で使用します。

置換: ハロゲン(例えば、臭素、塩素)などの求電子剤を、塩化アルミニウム(AlCl3)などのルイス酸触媒の存在下で使用します.

形成される主な生成物

酸化: 3-ヒドロキシ-N-(4-メチルチアゾール-2-イル)ベンザミドの生成。

還元: 3-メトキシ-N-(4-メチルチアゾール-2-イル)ベンジルアミンの生成。

科学研究への応用

3-メトキシ-N-(4-メチルチアゾール-2-イル)ベンザミドは、科学研究において幅広い応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。

生物学: その潜在的な抗菌性と抗真菌性が研究されています。

医学: その抗炎症性と抗腫瘍性が研究されており、薬物開発の候補となっています。

科学的研究の応用

3-methoxy-N-(4-methylthiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anti-inflammatory and antitumor activities, making it a candidate for drug development.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

作用機序

3-メトキシ-N-(4-メチルチアゾール-2-イル)ベンザミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。チアゾール環は、酵素や受容体と相互作用し、その活性を調節することができます。例えば、炎症または微生物の増殖に関与する特定の酵素の活性を阻害し、抗炎症作用と抗菌作用をもたらす可能性があります。 ベンザミド部分もまた、DNAまたはタンパク質と相互作用し、その抗腫瘍作用に寄与する可能性があります .

類似化合物の比較

類似化合物

N-(5-アセチル-4-メチルチアゾール-2-イル)ベンザミド: メトキシ基の代わりにアセチル基を持つ類似の構造。

3-メトキシベンザミド: チアゾール環がありませんが、同じベンザミドコアを持っています。

4-メチルチアゾール-2-イル)ベンザミド: メトキシ基がありませんが、同じチアゾール-ベンザミド構造を持っています.

独自性

3-メトキシ-N-(4-メチルチアゾール-2-イル)ベンザミドは、メトキシ基とチアゾール環の両方が存在するため、ユニークです。メトキシ基は、その溶解性と反応性を高め、チアゾール環は、その多様な生物活性を高めています。

類似化合物との比較

Similar Compounds

N-(5-acetyl-4-methylthiazol-2-yl)benzamide: Similar structure with an acetyl group instead of a methoxy group.

3-methoxybenzamide: Lacks the thiazole ring but has the same benzamide core.

4-methylthiazol-2-yl)benzamide: Lacks the methoxy group but has the same thiazole-benzamide structure.

Uniqueness

3-methoxy-N-(4-methylthiazol-2-yl)benzamide is unique due to the presence of both the methoxy group and the thiazole ring. The methoxy group enhances its solubility and reactivity, while the thiazole ring contributes to its diverse biological activities.

特性

CAS番号 |

477516-34-0 |

|---|---|

分子式 |

C12H12N2O2S |

分子量 |

248.30 g/mol |

IUPAC名 |

3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C12H12N2O2S/c1-8-7-17-12(13-8)14-11(15)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,13,14,15) |

InChIキー |

PAGPVSQZNPBQLP-UHFFFAOYSA-N |

SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC |

正規SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(Phenylmethylthio)methyl]imidazo[2,1-b]thiazole](/img/structure/B1225552.png)

![2-(6-Imidazo[2,1-b]thiazolyl)acetic acid [2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] ester](/img/structure/B1225553.png)

![2-[(7-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-N-methyl-N-(4-phenyl-2-thiazolyl)acetamide](/img/structure/B1225558.png)

![methyl 5-chloro-2-methoxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B1225559.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B1225563.png)

![4-(4-Acetylphenoxy)butanoic acid [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl ester](/img/structure/B1225569.png)

![1-[1-(Phenylmethyl)-4-piperidinyl]-3-(2,4,4-trimethylpentan-2-yl)thiourea](/img/structure/B1225571.png)

![2-chloro-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B1225572.png)